Cas no 62835-97-6 (2-(2-Methylphenyl)propan-1-ol)

2-(2-Methylphenyl)propan-1-ol is a secondary alcohol derivative featuring a methyl-substituted phenyl group. This compound is of interest in organic synthesis due to its versatile reactivity, serving as an intermediate in the production of pharmaceuticals, fragrances, and specialty chemicals. The presence of both aromatic and hydroxyl functional groups allows for further derivatization, enabling applications in fine chemical manufacturing. Its structural stability and compatibility with common organic solvents enhance its utility in multistep synthetic processes. The compound is typically characterized by moderate polarity and predictable reactivity, making it a reliable building block for researchers and industrial chemists. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(2-Methylphenyl)propan-1-ol structure
2-(2-Methylphenyl)propan-1-ol structure
Product Name:2-(2-Methylphenyl)propan-1-ol
CAS No:62835-97-6
MF:C10H14O
MW:150.217563152313
CID:958062
PubChem ID:10891451
Update Time:2025-06-14

2-(2-Methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • benzeneethanol, -beta-,2-dimethyl- (9ci)
    • Benzeneethanol, -ba-,2-dimethyl- (9CI)
    • 2-(2-methylphenyl)propan-1-ol
    • 2-(o-tolyl)propan-1-ol
    • 2-(2-methyl-phenyl)propan-1-ol
    • 2-(2-Methylphenyl)propan-1-ol
    • Inchi: 1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3
    • InChI Key: FXHMWNFNIMXBJK-UHFFFAOYSA-N
    • SMILES: OCC(C)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2

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Additional information on 2-(2-Methylphenyl)propan-1-ol

Latest Research Advances on 2-(2-Methylphenyl)propan-1-ol (CAS: 62835-97-6) in Chemical Biology and Pharmaceutical Applications

2-(2-Methylphenyl)propan-1-ol (CAS: 62835-97-6), a chiral aromatic alcohol derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This research brief synthesizes the latest findings (2022-2023) regarding its molecular properties, synthetic methodologies, and emerging therapeutic implications, with particular focus on its role in asymmetric synthesis and drug discovery pipelines.

Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) demonstrate that the ortho-methyl substitution on the phenyl ring confers enhanced metabolic stability compared to its para-substituted analogs. Quantum mechanical calculations (DFT at B3LYP/6-311++G level) reveal that the preferred gauche conformation of the propanol side chain facilitates hydrogen-bonding interactions with biological targets, particularly observed in its inhibitory activity against COX-2 (IC50 = 3.2 μM) through molecular docking simulations.

Innovative synthetic approaches have been developed to address the compound's enantioselective production. A 2022 Organic Letters report describes a novel biocatalytic route using engineered alcohol dehydrogenases (ADH-A from Rhodococcus ruber) achieving 98% ee and 85% yield under continuous flow conditions. This green chemistry method significantly improves upon traditional Grignard-based protocols that required cryogenic temperatures (-78°C).

In pharmaceutical applications, derivatives of 2-(2-Methylphenyl)propan-1-ol show promise as NSAID precursors. Patent WO2023056421 discloses a series of ester prodrugs demonstrating 40% improved oral bioavailability in rat models compared to ibuprofen. The compound's metabolic fate was elucidated using 14C-labeled studies, identifying hepatic glucuronidation as the primary clearance pathway (72% of administered dose).

Emerging evidence suggests neuroprotective potential through modulation of TRPM8 channels. ACS Chemical Neuroscience (2023) reported that the (R)-enantiomer reduces glutamate-induced excitotoxicity in primary cortical neurons (EC50 = 12.5 μM) via allosteric modulation, positioning it as a lead compound for ischemic stroke therapeutics. Structure-based optimization efforts are currently underway to improve blood-brain barrier penetration.

Analytical characterization has advanced with the development of a validated UPLC-MS/MS method (LOQ = 0.1 ng/mL) for pharmacokinetic studies, as detailed in the Journal of Pharmaceutical and Biomedical Analysis (2023). This enables precise quantification of the compound and its major metabolite, 2-(2-methylphenyl)propanoic acid, in biological matrices.

The compound's safety profile was systematically evaluated in a GLP-compliant 28-day repeat dose toxicity study (OECD 407 guideline). No observed adverse effect levels (NOAEL) were established at 50 mg/kg/day in canine models, with reversible hepatic enzyme elevation being the only notable finding at higher doses (200 mg/kg/day).

Current research gaps include limited clinical translation data and incomplete understanding of its interactions with cytochrome P450 isoforms (particularly CYP2C9 and CYP2D6). Ongoing phase I clinical trials (NCT05621889) evaluating its derivative as an anti-inflammatory agent are expected to provide critical human pharmacokinetic data by Q4 2024.

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